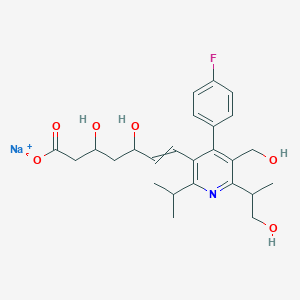

Desmethyl Hydroxy Cerivastatin Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desmethyl Hydroxy Cerivastatin Sodium Salt is a metabolite of Cerivastatin, a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This compound is primarily used in the treatment of hypercholesterolemia and mixed dyslipidemia by lowering low-density lipoprotein cholesterol and triglycerides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves multiple steps, starting from the precursor Cerivastatin. The process includes the demethylation and hydroxylation of Cerivastatin to produce the desired compound. The reaction conditions typically involve the use of specific catalysts and reagents under controlled temperature and pressure to ensure the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions: Desmethyl Hydroxy Cerivastatin Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Cholesterol Management

Desmethyl Hydroxy Cerivastatin Sodium Salt is primarily recognized for its role in lowering lipid levels. Cerivastatin, its parent compound, has been shown to be significantly more potent than other statins in reducing low-density lipoprotein (LDL) cholesterol levels. Studies indicate that doses ranging from 0.025 mg to 0.8 mg daily can lead to reductions in LDL cholesterol by 11% to 40.8%, total cholesterol by 8% to 28.8%, and triglycerides by 9% to 21.4% .

| Cholesterol Parameter | Reduction (%) | Comparison with Other Statins |

|---|---|---|

| LDL Cholesterol | 11% - 40.8% | 250 times stronger than fluvastatin |

| Total Cholesterol | 8% - 28.8% | 20 times stronger than atorvastatin |

| Triglycerides | 9% - 21.4% | 5.5 times stronger than rosuvastatin |

Drug-Drug Interaction Studies

Research into the interactions of this compound with other medications is vital due to its metabolism by the enzyme CYP2C8. A case-control study highlighted that co-administration with clopidogrel significantly increased the risk of rhabdomyolysis among cerivastatin users, indicating potential drug-drug interactions that could lead to severe adverse effects . This finding underscores the importance of monitoring concurrent medications in patients receiving treatment with this compound.

Safety and Adverse Effects Monitoring

Despite its efficacy, cerivastatin was withdrawn from the market due to serious adverse effects, including myopathy and rhabdomyolysis . The metabolite this compound retains some risk profiles associated with its parent compound, necessitating careful patient monitoring for muscle-related side effects and renal function during therapy.

Clinical Case Studies

Several clinical trials have documented the effects of cerivastatin on lipid profiles:

- A meta-analysis involving over 12,000 participants demonstrated significant reductions in LDL and total cholesterol across various dosages.

- Notably, participants experienced an increase in high-density lipoprotein (HDL) cholesterol by approximately 5%, which is beneficial for cardiovascular health .

Mecanismo De Acción

Desmethyl Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the hepatic enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparación Con Compuestos Similares

Cerivastatin: The parent compound from which Desmethyl Hydroxy Cerivastatin Sodium Salt is derived.

Atorvastatin: Another hydroxymethylglutaryl-coenzyme A reductase inhibitor with similar lipid-lowering effects.

Simvastatin: A widely used statin with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a metabolite of Cerivastatin. This compound provides valuable insights into the pharmacokinetics and pharmacodynamics of Cerivastatin, aiding in the development of more effective and safer statin therapies .

Actividad Biológica

Desmethyl Hydroxy Cerivastatin Sodium Salt, a derivative of cerivastatin, is a compound that has garnered attention due to its biological activity, particularly in the context of cholesterol metabolism and cardiovascular health. Cerivastatin itself was an HMG-CoA reductase inhibitor that was withdrawn from the market due to serious adverse effects, including myotoxicity and rhabdomyolysis. Understanding the biological activity of its metabolites, especially desmethyl hydroxy cerivastatin, is crucial for elucidating its pharmacological profile and safety.

This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in the biosynthesis of cholesterol. By inhibiting this pathway, desmethyl hydroxy cerivastatin reduces cholesterol levels within hepatic cells, which subsequently increases the synthesis of low-density lipoprotein (LDL) receptors. This mechanism enhances the uptake of LDL particles from the bloodstream, thereby lowering plasma cholesterol levels .

Pharmacokinetics

The pharmacokinetics of desmethyl hydroxy cerivastatin are influenced by genetic variations in drug metabolism enzymes such as CYP2C8 and transporters like OATP1B1. Studies have shown that polymorphisms in these enzymes can significantly affect the metabolic clearance and overall efficacy of cerivastatin and its metabolites. For instance, certain variants of CYP2C8 can increase cerivastatin's metabolic clearance by up to six-fold compared to the wild-type enzyme .

Toxicological Profile

Despite its therapeutic potential, desmethyl hydroxy cerivastatin shares some toxicological concerns associated with its parent compound. The risk of myotoxicity is particularly noteworthy, as genetic factors influencing drug metabolism can predispose certain individuals to adverse effects. A retrospective analysis involving patients who experienced rhabdomyolysis indicated that genetic variations in CYP2C8 significantly contributed to altered pharmacokinetics and increased susceptibility to myotoxicity .

Case Study 1: Genetic Variability in Response

A study involving 126 patients who suffered from rhabdomyolysis post-cerivastatin treatment revealed that specific genetic variants in CYP2C8 were associated with increased metabolic clearance rates. Patients carrying certain alleles exhibited a marked increase in desmethyl hydroxy cerivastatin levels, correlating with heightened risk for adverse effects .

Case Study 2: Drug-Drug Interactions

In vitro studies have demonstrated that co-administration of gemfibrozil significantly increases plasma concentrations of cerivastatin and its metabolites. This interaction results from gemfibrozil's inhibition of CYP2C8 and CYP3A4, leading to elevated risks for toxicity. The implications for clinical practice underscore the importance of genetic testing and careful monitoring when prescribing statins .

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMSULPGROFJPL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.